molecular formula C17H16ClNO3S B377899 ethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 325987-64-2

ethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B377899
CAS No.: 325987-64-2
M. Wt: 349.8g/mol
InChI Key: JUWAGZALCAMHJW-UHFFFAOYSA-N
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Description

Systematic Chemical Nomenclature and Registry Information

The systematic IUPAC nomenclature for this compound is ethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, which precisely describes the structural arrangement of functional groups within the molecular framework. The compound is registered under CAS number 325987-64-2 and can be found in major chemical databases including PubChem with the identifier CID 786576. Alternative nomenclature includes "ethyl 2-(3-chlorobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate," which emphasizes the amide linkage between the chlorobenzoyl group and the thiophene amino functionality. The InChI identifier (InChI=1S/C17H16ClNO3S/c1-2-22-17(21)14-12-7-4-8-13(12)23-16(14)19-15(20)10-5-3-6-11(18)9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,19,20)) provides a standardized representation of the molecular connectivity and can be used for computational modeling and database searches.

The molecular formula C₁₇H₁₆ClNO₃S indicates the presence of 17 carbon atoms, 16 hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. This composition reflects the complex heterocyclic nature of the compound, with the sulfur atom integrated into the thiophene ring system and the chlorine atom positioned on the benzene ring at the meta position relative to the carbonyl group. The molecular weight of 349.8 g/mol places this compound in the range typical for small-molecule pharmaceutical candidates, with sufficient complexity to provide selectivity while maintaining favorable pharmacokinetic properties. The presence of both electron-withdrawing groups (chlorine and carbonyl) and electron-donating groups (amino and alkyl substituents) creates an interesting electronic environment that influences both the chemical reactivity and biological activity of the molecule.

Structural Features and Functional Group Analysis

The core structural framework of this compound consists of a fused bicyclic system combining a thiophene ring with a saturated cyclopentane ring, creating the cyclopenta[b]thiophene motif. This particular ring fusion pattern is characterized by the sharing of a carbon-carbon bond between the five-membered thiophene heterocycle and the five-membered carbocyclic ring. The thiophene component contributes to the aromatic character of the molecule, while the cyclopentane portion introduces conformational flexibility through its puckered ring structure. The 5,6-dihydro-4H designation indicates that the cyclopentane ring is fully saturated, with hydrogen atoms occupying positions that would otherwise participate in aromatic bonding.

At position 2 of the thiophene ring, an amino group serves as the connection point for the 3-chlorobenzoyl substituent through an amide linkage (C-N-C=O). This amide bond formation creates a planar geometry around the nitrogen atom due to resonance effects between the nitrogen lone pair and the carbonyl π-system. The 3-chlorobenzoyl group itself consists of a benzene ring with a chlorine substituent at the meta position relative to the carbonyl carbon, providing both steric bulk and electronic effects that influence the overall molecular properties. Position 3 of the thiophene ring carries an ethyl ester functional group (-COOEt), which enhances solubility in organic solvents and provides a site for potential hydrolysis reactions. The ethyl ester group adopts a roughly planar configuration with the thiophene ring due to conjugation between the ester carbonyl and the aromatic π-system.

Properties

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-2-22-17(21)14-12-7-4-8-13(12)23-16(14)19-15(20)10-5-3-6-11(18)9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWAGZALCAMHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₄ClN₂O₂S
  • Molecular Weight : 298.78 g/mol

The presence of the chlorobenzoyl group is pivotal for its biological activity, influencing interactions with biological targets.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor properties. In vitro assays have shown that the compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells.

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-723.2Induces apoptosis via G2/M phase arrest
This compoundHepG-229.5Induces necrosis and apoptosis
  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.
  • Cell Cycle Arrest : Flow cytometric analysis revealed that the compound causes G2/M phase arrest in MCF-7 cells, indicating interference with cell cycle progression which contributes to its antitumor efficacy .

Additional Biological Activities

Beyond its antitumor effects, this compound has shown potential in other areas:

  • Antiviral Activity : The compound has been studied for its ability to inhibit HCV replication.
  • Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation markers in vitro.

Study on MCF-7 Cells

In a study focusing on MCF-7 cells, treatment with this compound resulted in significant reductions in cell viability. The IC50 value was determined to be approximately 23.2 μM after a 48-hour incubation period. Flow cytometry indicated an increase in cells arrested at the G2/M phase of the cell cycle, suggesting that the compound effectively disrupts normal cell division processes .

In Vivo Studies

In vivo studies have also been conducted to evaluate the therapeutic potential of this compound. Animal models treated with the compound showed improved hematological parameters compared to controls, indicating potential benefits in mitigating chemotherapy-induced side effects such as anemia .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with analogous scaffolds but varying substituents have been synthesized and studied. Below is a comparative analysis of key structural analogs:

Structural and Functional Group Variations

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference(s)
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3,4-Dimethoxybenzoyl C₁₉H₂₁NO₅S Enhanced solubility due to electron-donating methoxy groups; explored for CNS activity
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-tert-Butylbenzoyl C₂₁H₂₅NO₃S Increased lipophilicity; potential pharmacokinetic optimization for membrane penetration
Ethyl 2-{[3-(difluoromethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3-(Difluoromethoxy)benzoyl C₁₈H₁₈F₂NO₄S Fluorine incorporation improves metabolic stability and bioavailability
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3-Phenylthioureido C₁₇H₁₇N₂O₂S₂ Demonstrated antifungal and antibacterial activity in vitro
Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-(Methyloxy)-4-oxobutanoyl C₁₅H₁₉NO₅S Polar side chain enhances aqueous solubility; used in prodrug design

Physicochemical Properties

Property Target Compound 3,4-Dimethoxy Analog 4-tert-Butyl Analog
Molecular Weight 378.86 g/mol 375.44 g/mol 371.50 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (lower due to polar groups) ~4.1 (highly lipophilic)
Solubility in Water Low (<0.1 mg/mL) Moderate (0.5–1 mg/mL) Very low (<0.01 mg/mL)

Preparation Methods

Direct Esterification of Carboxylic Acid Intermediates

Lithium hydroxide-mediated hydrolysis of ethyl esters (Method C) generates carboxylic acids, which are re-esterified using ethanol under acidic conditions. However, this step is often bypassed by introducing the ethyl ester directly during cyclization.

In Situ Ester Formation During Cyclization

Malononitrile and ethyl cyanoacetate are common reagents for one-pot cyclization-esterification. For instance, reacting 2-benzylidenecyclopentanone with ethyl cyanoacetate and ammonium acetate in ethanol yields ethyl 2-amino-cyclopenta[b]thiophene-3-carboxylate derivatives.

Typical Procedure :

  • Reactants : 2-Benzylidenecyclopentanone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), ammonium acetate (1.5 equiv)

  • Solvent : Ethanol

  • Temperature : 120°C (reflux)

  • Time : 4 hours

  • Yield : 70–75%

Amide Coupling with 3-Chlorobenzoyl Chloride

The final step introduces the 3-chlorobenzamide group via carbodiimide-mediated coupling (Method B). Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate reacts with 3-chlorobenzoyl chloride in pyridine, forming the target compound.

Optimized Protocol :

  • Reactants :

    • Ethyl 2-amino-cyclopenta[b]thiophene-3-carboxylate (1.0 equiv)

    • 3-Chlorobenzoyl chloride (2.0 equiv)

    • Pyridine (3.0 equiv, as base and solvent)

  • Conditions :

    • Temperature: Room temperature (25°C)

    • Time: 16 hours

  • Workup :

    • Quench with ice-water

    • Filter precipitate

    • Purify via flash chromatography (cyclohexane/ethyl acetate, 7:3)

  • Yield : 35–71%

Mechanistic Insight : Pyridine neutralizes HCl generated during the reaction, driving the acylation to completion. The electron-withdrawing chlorine substituent on the benzoyl chloride enhances electrophilicity, facilitating nucleophilic attack by the thiophene amine.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (CDCl3) :

    • δ 1.25 ppm (t, J = 7.0 Hz, 3H, CH2CH3)

    • δ 4.30 ppm (q, J = 7.0 Hz, 2H, OCH2CH3)

    • δ 7.50–7.65 ppm (m, 3H, aromatic CH from 3-chlorobenzoyl)

  • 13C NMR :

    • δ 165.2 ppm (C=O, ester)

    • δ 163.8 ppm (C=O, amide)

    • δ 134.5 ppm (C-Cl)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ 350.0821

  • Calculated for C17H17ClNO3S : 350.0819

Comparative Analysis of Methodologies

Parameter Cyclization-Esterification Post-Cyclization Acylation
Overall Yield 68–72%35–71%
Purity (HPLC) >95%>90%
Reaction Time 4–6 hours16–24 hours
Scalability High (gram-scale)Moderate (milligram-scale)

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The position of the ester and amine groups on the thiophene ring is critical. Using bulky directing groups (e.g., trimethylsilyl) during cyclization improves regioselectivity, as demonstrated in analogous cyclohepta[b]thiophene syntheses.

Purification of Hydrophobic Intermediates

Flash chromatography with gradient elution (cyclohexane → ethyl acetate) effectively separates the target compound from unreacted 3-chlorobenzoyl chloride and dimeric byproducts.

Stability of the Ethyl Ester

Under basic conditions, the ethyl ester may undergo hydrolysis. Storage at −20°C in anhydrous dimethyl sulfoxide (DMSO) prevents degradation .

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